

YKL-05-099 off-target activity on CSF1R and KIT kinases

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Compound of Interest

Compound Name: YKL-05-099

Cat. No.: B611891

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YKL-05-099 Off-Target Activity: A Technical Resource

This technical support guide provides detailed information on the off-target activity of the Salt-Inducible Kinase (SIK) inhibitor, **YKL-05-099**, with a specific focus on Colony-Stimulating Factor 1 Receptor (CSF1R) and c-Kit (KIT) kinases. This resource is intended for researchers, scientists, and drug development professionals utilizing **YKL-05-099** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **YKL-05-099**?

A1: **YKL-05-099** is a potent inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values in the low nanomolar range for SIK1, SIK2, and SIK3.^{[1][2][3][4][5]}

Q2: Does **YKL-05-099** have off-target activity on CSF1R?

A2: Yes, **YKL-05-099** has been shown to be a potent inhibitor of CSF1R.^[6] This dual-targeting of SIKs and CSF1R is a key characteristic of this compound and is responsible for its unique biological activities, such as the uncoupling of bone formation and resorption.^[6]

Q3: What is the inhibitory potency of **YKL-05-099** against CSF1R?

A3: In vitro kinase assays have demonstrated that **YKL-05-099** potently inhibits CSF1R with an IC50 of 1.17 nM.[6]

Q4: Does **YKL-05-099** inhibit KIT kinase?

A4: Based on available kinome profiling data, **YKL-05-099** does not show significant inhibition of KIT kinase when screened at a concentration of 1.0 μ M.[6] This suggests that KIT is not a primary off-target of **YKL-05-099** under these conditions.

Q5: Where can I find quantitative data for **YKL-05-099**'s kinase inhibition?

A5: A summary of the inhibitory activity of **YKL-05-099** against its primary targets and key off-targets is provided in the data presentation section below.

Data Presentation

Table 1: Inhibitory Activity of **YKL-05-099** on SIK and CSF1R Kinases

Target Kinase	IC50 (nM)	Assay Type	Reference
SIK1	~10	Cell-free assay	[4]
SIK2	40	Cell-free assay	[1][2][4][5]
SIK3	~30	Cell-free assay	[4]
CSF1R	1.17	In vitro kinase assay	[6]
KIT	>1000	Kinome scan at 1 μ M	[6]

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype inconsistent with SIK inhibition alone.

- Possible Cause: The observed phenotype may be a result of the off-target inhibition of CSF1R by **YKL-05-099**. CSF1R plays a crucial role in the survival, proliferation, and differentiation of myeloid cells.[7]
- Troubleshooting Steps:

- Validate CSF1R inhibition: Perform a cellular assay to measure the phosphorylation status of CSF1R or its downstream effectors (e.g., AKT, ERK) in the presence of **YKL-05-099**. A significant decrease in phosphorylation would confirm CSF1R inhibition in your experimental system.
- Use a more selective SIK inhibitor (if available): Compare the phenotype induced by **YKL-05-099** with that of a SIK inhibitor with no or significantly lower CSF1R activity to dissect the contribution of each target.
- Rescue experiment: If the phenotype is related to macrophage function, try to rescue it by adding an excess of the CSF1R ligand, CSF-1 (M-CSF), to the cell culture.

Issue 2: Discrepancy between in vitro and cellular IC₅₀ values.

- Possible Cause: Differences in assay conditions, such as ATP concentration, can significantly impact IC₅₀ values for ATP-competitive inhibitors.[8][9] Cellular permeability and efflux of the compound can also contribute to this discrepancy.
- Troubleshooting Steps:
 - Match ATP concentrations: If possible, perform the in vitro kinase assay with an ATP concentration that is close to the physiological intracellular concentration (typically in the low millimolar range).
 - Assess cellular uptake: Use analytical methods to determine the intracellular concentration of **YKL-05-099** in your cell line.
 - Consider cellular context: Be aware that cellular assays reflect not only direct target engagement but also the downstream consequences within a complex signaling network.

Experimental Protocols

Protocol 1: In Vitro CSF1R Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits and general kinase assay principles.[10][11]

Objective: To determine the in vitro inhibitory activity of **YKL-05-099** on recombinant CSF1R kinase.

Materials:

- Recombinant human CSF1R kinase domain
- Poly (4:1 Glu, Tyr) peptide substrate
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- **YKL-05-099** stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (or similar)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of **YKL-05-099** in kinase assay buffer. Remember to include a DMSO-only control. The final DMSO concentration in the assay should not exceed 1%.
- In a white assay plate, add the diluted **YKL-05-099** or DMSO control.
- Add the substrate solution (Poly (4:1 Glu, Tyr)) to each well.
- Add the recombinant CSF1R enzyme to each well to initiate the reaction, except for the "no enzyme" control wells.
- Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the K_m for CSF1R if known.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

- Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each **YKL-05-099** concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cellular KIT Phosphorylation Assay (Western Blot)

Objective: To assess the effect of **YKL-05-099** on ligand-induced KIT phosphorylation in a cellular context.

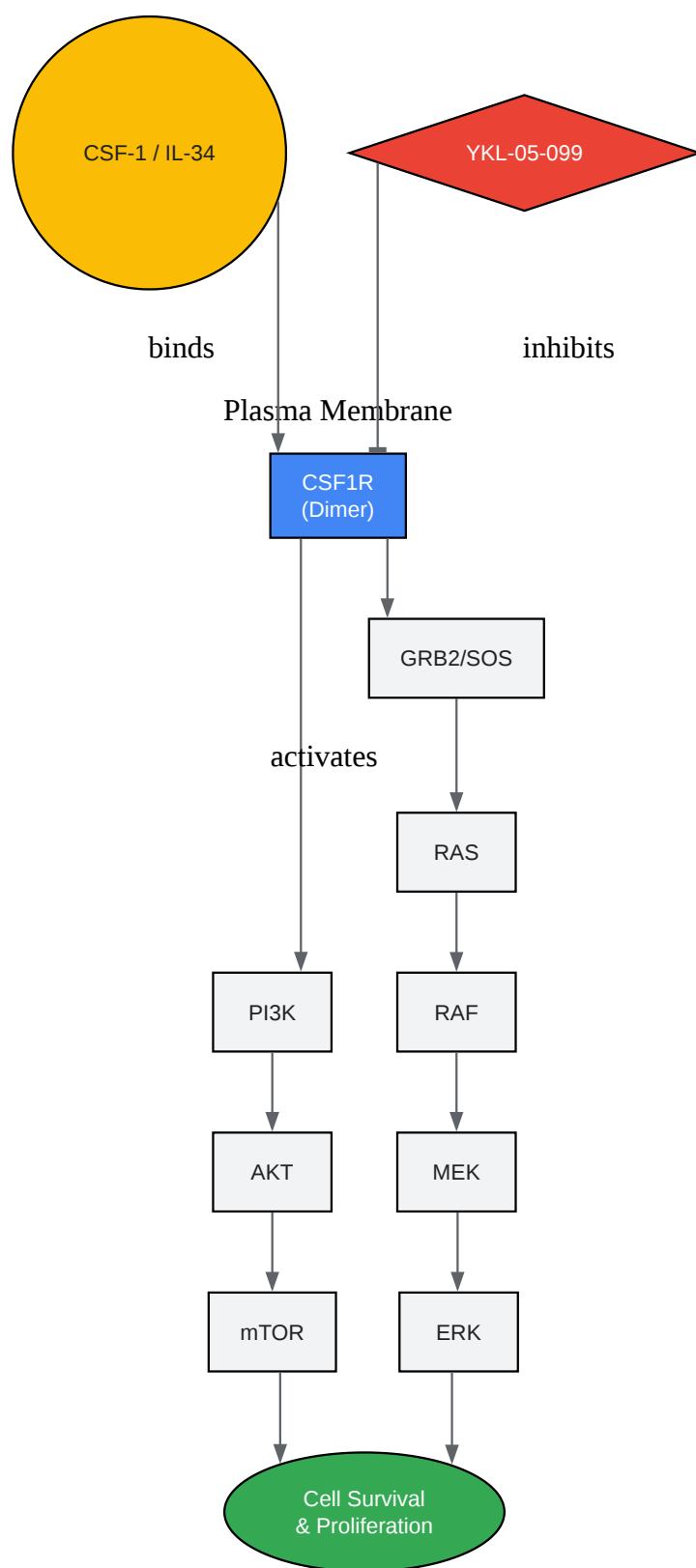
Materials:

- A cell line endogenously or exogenously expressing KIT (e.g., HMC-1, M-07e).
- Cell culture medium and supplements.
- Stem Cell Factor (SCF), the ligand for KIT.
- **YKL-05-099** stock solution (in DMSO).
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Primary antibodies: anti-phospho-KIT (Tyr719), anti-total-KIT.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Protein quantification assay (e.g., BCA).

Procedure:

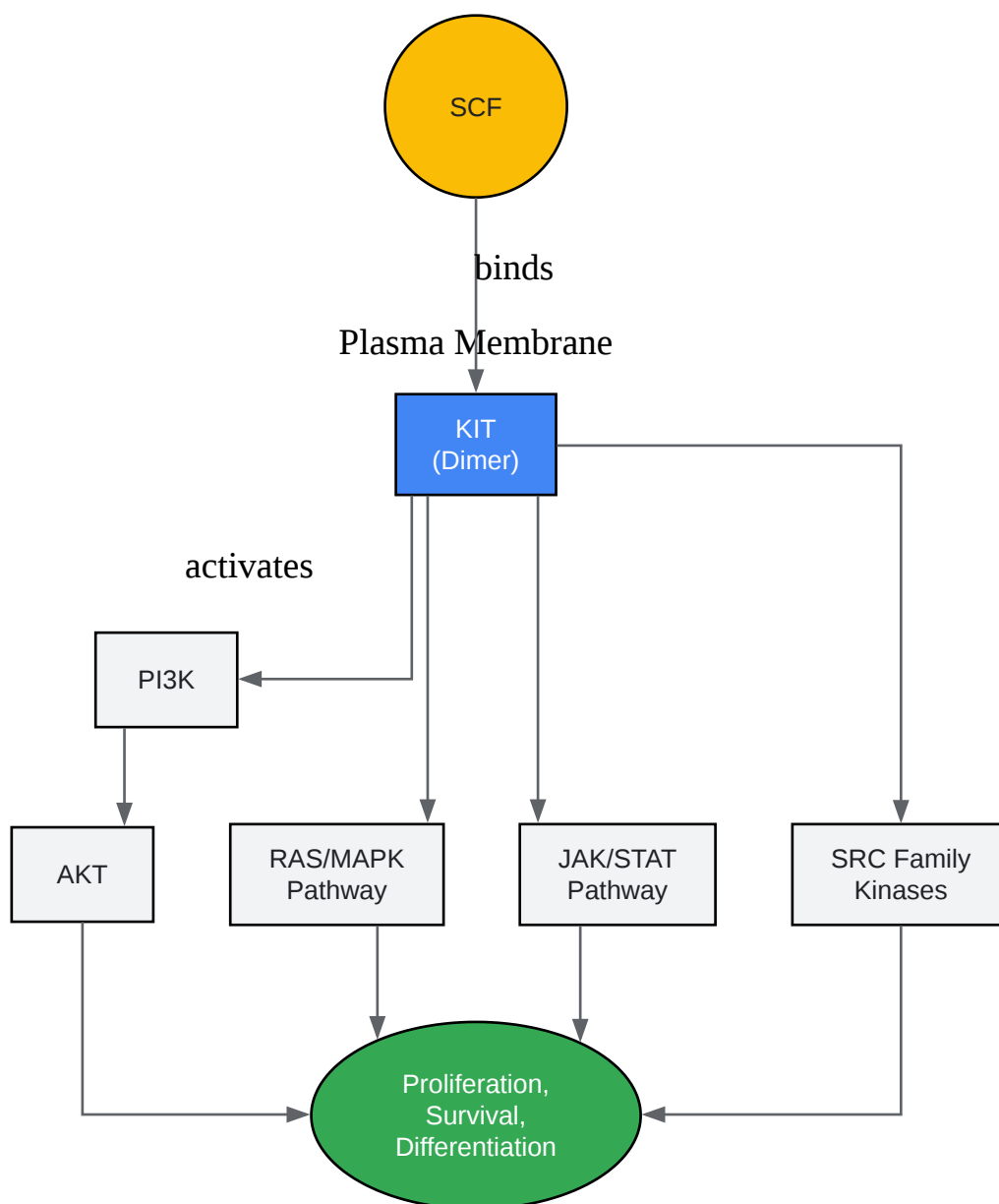
- Seed the KIT-expressing cells in appropriate culture plates and grow to about 80% confluency.
- Starve the cells in serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.
- Pre-treat the cells with various concentrations of **YKL-05-099** (and a DMSO control) for 1-2 hours.
- Stimulate the cells with SCF (e.g., 100 ng/mL) for 5-10 minutes to induce KIT phosphorylation. Include an unstimulated control.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with the anti-phospho-KIT primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with the anti-total-KIT antibody to confirm equal protein loading.
- Quantify the band intensities to determine the effect of **YKL-05-099** on KIT phosphorylation.

Visualizations



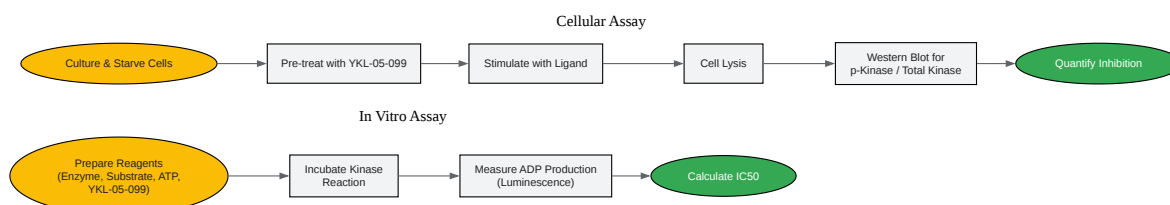
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Caption: CSF1R Signaling Pathway and Inhibition by **YKL-05-099**.



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Caption: Overview of KIT Kinase Signaling Pathways.



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Caption: General Workflow for Kinase Inhibition Assays.

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